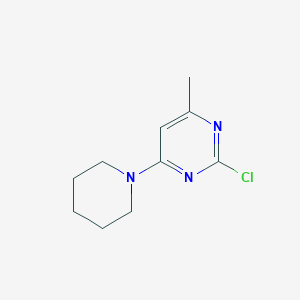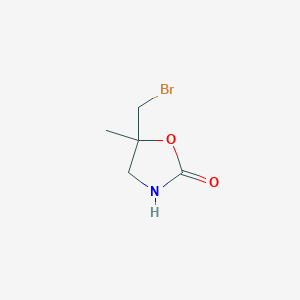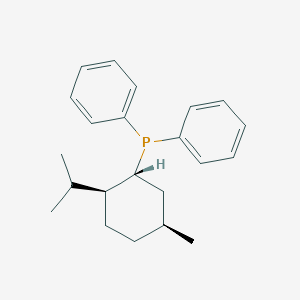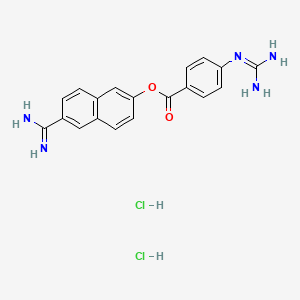
Nafamostat (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nafamostat hydrochloride is a synthetic serine protease inhibitor that is commonly formulated with hydrochloric acid due to its basic properties . It has been used in various medical applications, including the treatment of pancreatitis, disseminated intravascular coagulation, and as an anticoagulant during hemodialysis . Nafamostat hydrochloride has also shown potential antiviral and anti-cancer properties .
Preparation Methods
The synthesis of nafamostat hydrochloride involves several steps. One method includes the preparation of p-guanidinobenzoic acid from thiourea and p-aminobenzoic acid using trihalotriazine as a coupling reagent . Another method involves the reaction of 6-amidino-2-naphthol hydrochloride with p-chlorobenzoic acid using carbodiimide-based dicyclohexylcarbodiimide as a coupling reagent . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity .
Chemical Reactions Analysis
Nafamostat hydrochloride undergoes various chemical reactions, including hydrolysis by hepatic carboxyesterase and long-chain acyl-CoA hydrolase in the human liver . The main metabolites formed from these reactions are p-guanidinobenzoic acid and 6-amidino-2-naphthol . Common reagents used in these reactions include dicyclohexylcarbodiimide and trihalotriazine . The major products formed from these reactions are inactive protease inhibitors .
Scientific Research Applications
Nafamostat hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a serine protease inhibitor to study enzyme kinetics and inhibition mechanisms . In biology, it is used to investigate the role of proteases in various physiological and pathological processes . In medicine, nafamostat hydrochloride is used as an anticoagulant during hemodialysis and for the treatment of pancreatitis . It has also shown potential as an antiviral agent against coronavirus disease-19 (COVID-19) and as an anti-cancer agent . In industry, nafamostat hydrochloride is used in the development of pharmaceuticals and as a research tool in drug discovery .
Mechanism of Action
Nafamostat hydrochloride exerts its effects by inhibiting various enzyme systems, including the coagulation and fibrinolytic systems (thrombin, factor Xa, and factor XIIa), the kallikrein-kinin system, the complement system, and pancreatic proteases . It acts as a slow tight-binding substrate, trapping the target protein in the acyl-enzyme intermediate form, resulting in apparent observed inhibition . Nafamostat hydrochloride also inhibits lipopolysaccharide-induced nitric oxide production, apoptosis, and interleukin-6 and interleukin-8 levels in cultured human trophoblasts .
Comparison with Similar Compounds
Nafamostat hydrochloride is similar to other serine protease inhibitors, such as camostat mesylate and gabexate mesylate . nafamostat hydrochloride is unique in its fast-acting properties and broad-spectrum inhibition of proteases . Unlike camostat mesylate, which is primarily used for the treatment of reflux esophagitis and chronic pancreatitis, nafamostat hydrochloride has a wider range of applications, including its use as an anticoagulant and potential antiviral agent . Gabexate mesylate, on the other hand, is mainly used for the treatment of acute pancreatitis and disseminated intravascular coagulation .
Properties
Molecular Formula |
C19H19Cl2N5O2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;dihydrochloride |
InChI |
InChI=1S/C19H17N5O2.2ClH/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;;/h1-10H,(H3,20,21)(H4,22,23,24);2*1H |
InChI Key |
GKGJACPQHBIISL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


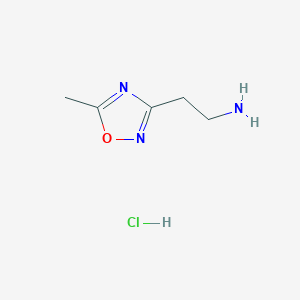
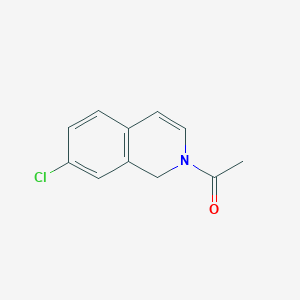
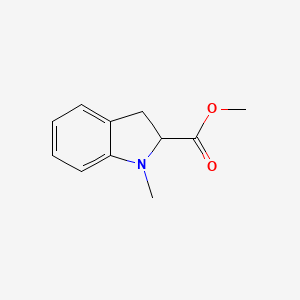
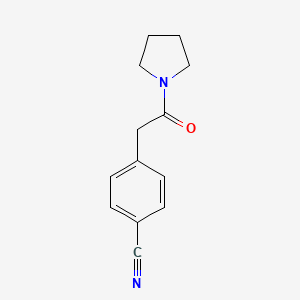
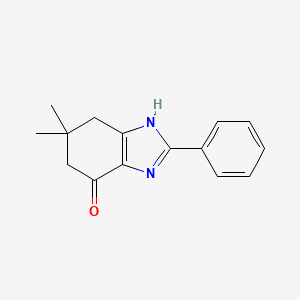
![2,3-Dimethylnaphtho[1,2-D]thiazolium methylsulfate](/img/structure/B1642418.png)
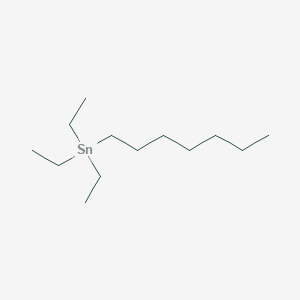
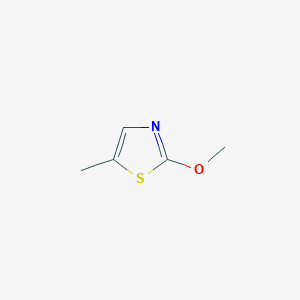
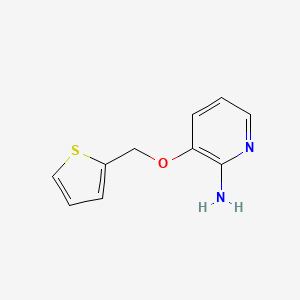

![3-[(3-Acrylamidopropyl)dimethylammonio]propanoate](/img/structure/B1642430.png)
